molecular formula C18H16BrClF2N2S B3043348 4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide CAS No. 849066-32-6

4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide

Cat. No. B3043348
CAS RN: 849066-32-6
M. Wt: 445.8 g/mol
InChI Key: BBTFVOJHFMKMSV-UHFFFAOYSA-N
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Description

The compound "4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide" is a chemical entity that is likely to possess a complex molecular structure involving a thiazole ring, a chlorophenyl group, a difluorophenylamino group, and a propyl side chain, with a bromide counterion. Although none of the provided papers directly discuss this compound, they do provide insights into similar structures that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including techniques such as 1,3-dipolar cycloaddition reactions, as seen in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate . This suggests that the synthesis of our compound of interest might also involve such cycloaddition reactions or other steps like amine coupling, given the presence of an amino group in its structure.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the geometry of the molecule, including bond lengths, angles, and torsion angles . For instance, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one shows that the rings in the molecule are planar and the imidazole ring is almost perpendicular to the phenyl ring . This information can be extrapolated to hypothesize about the molecular geometry of the compound .

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular geometry. For example, the presence of an amino group can facilitate the formation of hydrogen bonds, as seen in the N-H...N hydrogen bonding in 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . The compound of interest, with its bromide counterion, may also engage in charge-assisted hydrogen bonding or halogen bonding interactions, as observed in the crystal structures of 1-(4-halo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromides .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using computational methods like density functional theory (DFT). These methods can provide insights into the electronic properties, such as the distribution of electron density, frontier molecular orbitals, and molecular electrostatic potential maps . For instance, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a significant first-order hyperpolarizability, suggesting potential applications as a nonlinear optical (NLO) material . Similar computational analyses could be applied to the compound of interest to predict its properties and potential applications.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-propyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2S.BrH/c1-2-9-23-17(12-3-5-13(19)6-4-12)11-24-18(23)22-16-8-7-14(20)10-15(16)21;/h3-8,10-11H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTFVOJHFMKMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 3
4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 4
4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 5
4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 6
4-(4-Chlorophenyl)-2-(2,4-difluorophenylamino)-3-propyl-1,3-thiazol-3-ium bromide

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